Regiochemical Differentiation: 4-Bromo-3-sulfonamide vs. 4-Bromo-2-sulfonamide Isomer
The target compound, 4-Bromofuran-3-sulfonamide, differs from its closest isomer, 4-Bromofuran-2-sulfonamide (CAS 2229546-85-2), in the position of the sulfonamide group (3- vs. 2-position on the furan ring) . This structural variation is encoded in their distinct SMILES strings: NS(=O)(=O)c1cocc1Br for the 3-isomer and NS(=O)(=O)c1occc1Br for the 2-isomer .
| Evidence Dimension | Molecular connectivity / SMILES |
|---|---|
| Target Compound Data | NS(=O)(=O)c1cocc1Br |
| Comparator Or Baseline | 4-Bromofuran-2-sulfonamide: NS(=O)(=O)c1occc1Br |
| Quantified Difference | Sulfonamide attachment at C3 vs. C2 |
| Conditions | Structural representation |
Why This Matters
The different SMILES strings confirm non-identical regiochemistry, which governs electronic distribution and steric accessibility, directly impacting cross-coupling reactivity and biological target engagement.
